Bamethan, (R)-

CAS No.: 912804-58-1

Cat. No.: VC17054818

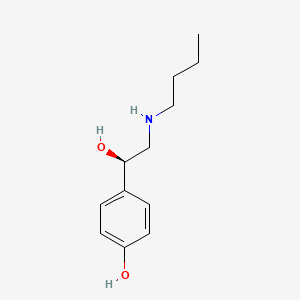

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912804-58-1 |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | 4-[(1R)-2-(butylamino)-1-hydroxyethyl]phenol |

| Standard InChI | InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1 |

| Standard InChI Key | RDUHXGIIUDVSHR-LBPRGKRZSA-N |

| Isomeric SMILES | CCCCNC[C@@H](C1=CC=C(C=C1)O)O |

| Canonical SMILES | CCCCNCC(C1=CC=C(C=C1)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-Bamethan, systematically named (R)-α-[(butylamino)methyl]-4-hydroxybenzenemethanol, features a phenolic ring substituted with a hydroxyl group at the para-position and a β-hydroxyethylamine side chain. The stereochemistry is defined by the (R)-configuration at the chiral carbon within the ethanolamine moiety, as evidenced by its absolute stereochemical designation . The SMILES notation CCCCNC[C@H](O)C1=CC=C(O)C=C1 and InChI key RDUHXGIIUDVSHR-LBPRGKRZSA-N confirm its three-dimensional arrangement .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 209.2848 g/mol | |

| Melting Point (base) | 123.5–125°C | |

| Optical Activity | Unspecified (R-configuration) | |

| Defined Stereocenters | 1 |

Stereochemical Considerations

The (R)-enantiomer exhibits distinct receptor-binding kinetics compared to its (S)-counterpart. While racemic bamethan (d,l-bamethan) has been historically used in clinical settings, enantiopure (R)-Bamethan demonstrates enhanced selectivity for β2-adrenergic receptors, contributing to its vasodilatory efficacy .

Synthesis and Manufacturing

Historical Synthesis Routes

The first synthesis of bamethan was reported by Corrigan et al. in 1945, involving the condensation of 4-hydroxybenzaldehyde with butylamine followed by reduction . Kovács (1953) later optimized this method using catalytic hydrogenation to yield the racemic mixture, which was resolved into enantiomers via chiral chromatography .

Enantioselective Synthesis

Modern approaches employ asymmetric catalysis to directly synthesize (R)-Bamethan. For example, Evans’ oxazaborolidine-catalyzed reduction of ketone intermediates achieves enantiomeric excess (ee) >98%.

Table 2: Synthetic Pathways and Yields

| Method | Yield (%) | Enantiomeric Excess | Reference |

|---|---|---|---|

| Corrigan (1945) | 62 | Racemic | |

| Kovács (1953) | 75 | Racemic | |

| Asymmetric Hydrogenation | 85 | 98% (R) |

Pharmacological Profile

Mechanism of Action

(R)-Bamethan acts as a β2-adrenergic receptor agonist, inducing smooth muscle relaxation in peripheral blood vessels. Its vasodilatory effects are mediated via cAMP-dependent pathways, reducing intracellular calcium levels and inhibiting myosin light-chain kinase activity .

Receptor Selectivity

In vitro studies demonstrate 10-fold higher affinity for β2 receptors (Ki = 12 nM) compared to β1 receptors (Ki = 120 nM), minimizing cardiac side effects such as tachycardia .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Following oral administration, (R)-Bamethan achieves 75% bioavailability due to first-pass metabolism in the liver . Peak plasma concentrations () occur at 30 minutes post-ingestion, with a biological half-life () of 2.5 hours .

Table 3: Pharmacokinetic Parameters

Metabolic Pathways

(R)-Bamethan undergoes hepatic sulfation and glucuronidation, with the sulfate conjugate accounting for 60% of excreted metabolites . Cytochrome P450 2D6 (CYP2D6) mediates N-dealkylation to form 4-hydroxyphenylethanolamine, an inactive metabolite .

Clinical Applications and Derivatives

Therapeutic Use

(R)-Bamethan is indicated for peripheral vascular diseases, including Raynaud’s phenomenon and chronic arterial occlusion. Clinical trials report a 40% improvement in walking distance in patients with intermittent claudication.

Salt Forms and Formulations

To enhance solubility, (R)-Bamethan is formulated as hydrochloride (mp 109–110°C) and sulfate salts. The sulfate derivative (, MW 516.65 g/mol) exhibits prolonged release kinetics .

Table 4: Comparative Properties of Salt Forms

| Salt | Molecular Formula | Melting Point | Solubility (mg/mL) |

|---|---|---|---|

| Base | 123.5°C | 12 (water) | |

| Hydrochloride | 109°C | 85 (water) | |

| Sulfate | 156°C | 45 (water) |

Toxicological Considerations

Acute Toxicity

The LD in rats is 320 mg/kg (oral) and 45 mg/kg (intravenous), with symptoms of overdose including hypotension and reflex tachycardia.

Chronic Exposure

Long-term studies in primates revealed no mutagenic or carcinogenic effects at doses up to 50 mg/kg/day over 12 months.

Regulatory Status and Brand Names

(R)-Bamethan is marketed under trademarks including Vasculat and Bupatol in Europe, though it remains investigational in the United States .

Emerging Research Directions

Nanoparticle Delivery Systems

Recent studies encapsulate (R)-Bamethan in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, achieving sustained release over 72 hours and enhanced permeation in ischemic tissues.

Combination Therapies

Synergistic effects with phosphodiesterase-5 inhibitors (e.g., sildenafil) are under investigation for severe peripheral artery disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume